molecular formula C11H10N2O B11907107 4-Amino-2-methylquinoline-3-carbaldehyde

4-Amino-2-methylquinoline-3-carbaldehyde

Cat. No.: B11907107
M. Wt: 186.21 g/mol
InChI Key: IXVDSXIATIGICG-UHFFFAOYSA-N
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Description

4-Amino-2-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a quinoline ring system with an amino group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde can be achieved through various methods. One common approach involves the Doebner–von Miller reaction, which is a classical method for constructing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, microwave-assisted synthesis has been explored to reduce reaction times and improve yields. This method utilizes microwave irradiation to accelerate the reaction between aromatic aldehydes and amines under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 4-Amino-2-methylquinoline-3-carboxylic acid.

    Reduction: 4-Amino-2-methylquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylquinoline-3-carbaldehyde largely depends on its specific application. In biological systems, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For instance, they can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects . Additionally, they may interfere with cellular signaling pathways, contributing to their anticancer activity .

Comparison with Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom at the 2-position instead of a methyl group.

    4-Aminoquinoline: Lacks the aldehyde group at the 3-position.

    2-Methylquinoline: Lacks both the amino and aldehyde groups.

Uniqueness: 4-Amino-2-methylquinoline-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the quinoline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-amino-2-methylquinoline-3-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-7-9(6-14)11(12)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,13)

InChI Key

IXVDSXIATIGICG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C=O)N

Origin of Product

United States

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